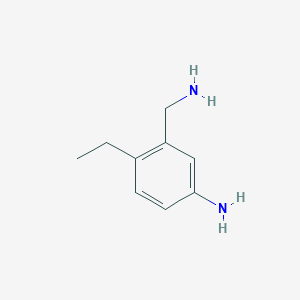![molecular formula C19H22O6 B12568173 Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1) CAS No. 193157-98-1](/img/structure/B12568173.png)
Benzoic acid--[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol (2/1) is a complex organic compound that combines the structural elements of benzoic acid and cyclopropane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol typically involves the reaction of benzoic acid with a cyclopropane derivative. One common method is the alkylation of benzoic acid with cyclopropane-1,2-diyl dimethanol under acidic or basic conditions. The reaction conditions often require a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol has several scientific research applications:
Mécanisme D'action
The mechanism by which Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simpler compound with similar acidic properties.
Cyclopropane derivatives: Compounds that share the cyclopropane ring structure.
Benzyl alcohol: A related compound that can be formed through the reduction of benzoic acid.
Uniqueness
What sets Benzoic acid–[(1R,2S)-cyclopropane-1,2-diyl]dimethanol apart is its combination of benzoic acid and cyclopropane structures, which confer unique chemical and biological properties. This duality allows for a wide range of reactions and applications that are not possible with simpler compounds .
Propriétés
Numéro CAS |
193157-98-1 |
|---|---|
Formule moléculaire |
C19H22O6 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
benzoic acid;[(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/2C7H6O2.C5H10O2/c2*8-7(9)6-4-2-1-3-5-6;6-2-4-1-5(4)3-7/h2*1-5H,(H,8,9);4-7H,1-3H2/t;;4-,5+ |
Clé InChI |
YAOFKFRENCEJKN-PFHZFTJNSA-N |
SMILES isomérique |
C1[C@@H]([C@@H]1CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
C1C(C1CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


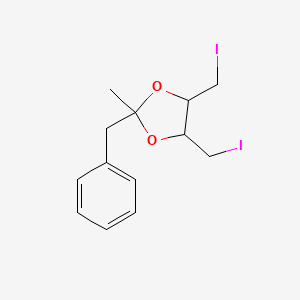
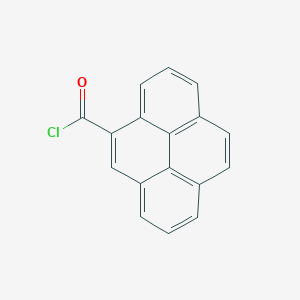
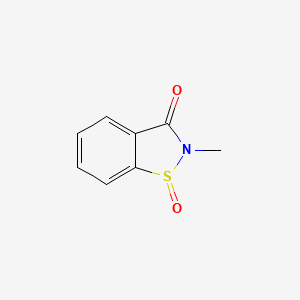
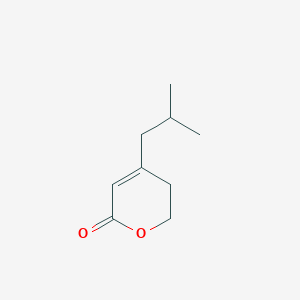
![2-[(Chloroacetyl)oxy]ethyl N-ethyl-N-(3-methylphenyl)-beta-alaninate](/img/structure/B12568124.png)

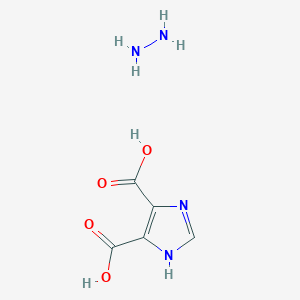
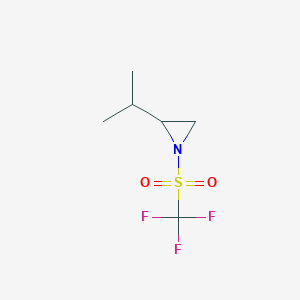
![Dipropyl-(S)-1,2,3,4-tetrahydro-pyrido[1,2-b]indazol-2-yl-amine](/img/structure/B12568144.png)
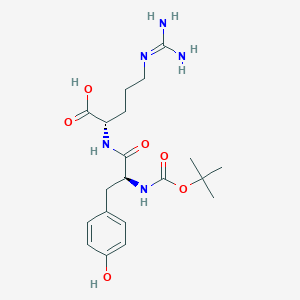
![1,1'-Bis[(2-ethenylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B12568153.png)
![{[2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy]methyl}phosphonic acid](/img/structure/B12568154.png)
![Diethyl {1-[(diethoxyphosphoryl)oxy]-3-fluoropropyl}phosphonate](/img/structure/B12568163.png)
